3-(2-Methoxy-1-naphthyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthyl group, a thienyl group, and a pyrazole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2-methoxy-1-naphthaldehyde with thienylmethylidene hydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then cyclized with a suitable pyrazole precursor under controlled temperature and pH conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-naphthyl 4-methoxy-1-naphthylethyl ketone
- 2-(6-Methoxy-2-naphthyl)propionic acid
- 2-Methoxy-2-(1-naphthyl)propionic acid
Uniqueness
3-(2-Methoxy-1-naphthyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide stands out due to its combination of a naphthyl group, a thienyl group, and a pyrazole ring, which imparts unique chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H16N4O2S/c1-26-18-9-8-13-5-2-3-7-15(13)19(18)16-11-17(23-22-16)20(25)24-21-12-14-6-4-10-27-14/h2-12H,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
QNDZHWQLVGMHBE-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CS4 |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.